2-(Difluoromethyl)-6-methylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-3-5(8(12)13)6(11-4)7(9)10/h2-3,7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXVJGPSGOBEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Derivative Exploration of 2 Difluoromethyl 6 Methylnicotinic Acid Scaffolds
Design Principles for Derivatives of 2-(Difluoromethyl)-6-methylnicotinic Acid
The fundamental design principle for derivatives of the this compound scaffold revolves around the concept of bioisosterism. The difluoromethyl (CHF2) group is recognized as a bioisostere for hydroxyl, thiol, or amine groups, allowing it to mimic the hydrogen-bonding capabilities of these functionalities while introducing distinct electronic and lipophilic properties. nih.gov This substitution can lead to improved metabolic stability, enhanced membrane permeability, and altered binding affinities for target receptors or enzymes. nih.govnih.gov
Key design strategies include:
Modification of the Carboxylic Acid: The carboxylic acid group is a primary site for modification. Converting it into esters or amides allows for the exploration of a wide range of chemical space. For instance, the synthesis of carboxamide derivatives introduces new points of interaction and can significantly alter the molecule's solubility and ability to cross biological membranes.
Bioisosteric Replacement: The CHF2 group itself is a strategic choice, often replacing a methyl or hydroxyl group. nih.gov Compared to the more common trifluoromethyl (CF3) group, the CHF2 moiety retains a hydrogen atom capable of forming hydrogen bonds, acting as a "lipophilic hydrogen bond donor". nih.gov This dual-functionality is a cornerstone of the design rationale for these compounds.
Scaffold Hopping and Elaboration: While maintaining the core difluoromethyl-substituted pyridine (B92270) ring, further derivatization can involve introducing various substituents on the pyridine ring or building more complex heterocyclic systems, such as pyranopyrimidinediones, to constrain the molecule's conformation and explore interactions with different sub-pockets of a biological target.
Role of the Difluoromethyl Group in Modulating Biological Activity and Selectivity
The difluoromethyl group is not merely a placeholder for other functional groups but an active modulator of a molecule's properties. Its influence stems from a unique combination of steric and electronic effects that can fine-tune a compound's interaction with its biological target.
The high electronegativity of the two fluorine atoms significantly influences the electronic distribution of the entire molecule. The CHF2 group is strongly electron-withdrawing, which can alter the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.
Conformationally, the difluoromethyl group can impose specific preferences. Studies on N-difluoromethylated amides have shown that interactions involving the CHF2 group play a major role in determining conformational preferences. In macrocyclic systems, the introduction of a gem-difluorinated group has been shown to induce significant conformational changes, even leading to the emergence of cis-amide bond conformers that were not observed in the non-fluorinated analogue. This ability to control or influence the three-dimensional shape of the molecule is critical, as the conformation of a ligand is paramount for its binding to a receptor.
The difluoromethyl group impacts ligand-receptor and ligand-enzyme interactions through several mechanisms:
Hydrogen Bonding: The CHF2 group can act as a hydrogen bond donor. nih.gov This capability allows it to form specific, directional interactions with hydrogen bond acceptor residues (e.g., the carbonyl oxygen of a peptide backbone or carboxylate side chains of aspartate/glutamate) in a binding site. This is a key feature distinguishing it from the trifluoromethyl (CF3) group, which cannot donate a hydrogen bond. nih.gov
Lipophilic Interactions: Despite its ability to hydrogen bond, the CHF2 group is more lipophilic than a hydroxyl group, which can enhance hydrophobic interactions within the binding pocket of a protein. nih.gov This can improve binding affinity and influence the molecule's pharmacokinetic profile.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov Replacing a metabolically vulnerable methyl or methylene (B1212753) group with a CHF2 group is a common strategy to increase the half-life of a drug candidate.
In the context of nicotinic acid derivatives, which are known to act on various enzymes and receptors, these effects are critical. For example, in studies of nicotinic acid derivatives as enzyme inhibitors, the ability to form specific hydrogen bonds and occupy hydrophobic pockets is essential for potency. The CHF2 group provides a unique tool to optimize these interactions simultaneously.
Exploration of Bioactive Derivatives based on the Nicotinic Acid Scaffold
Building upon the this compound core, medicinal chemists have explored various classes of derivatives to probe structure-activity relationships and identify compounds with enhanced biological profiles.
The conversion of the carboxylic acid moiety to a carboxamide (an amide derivative) is a prevalent and fruitful strategy in medicinal chemistry. The synthesis is typically straightforward, involving the activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with a primary or secondary amine.
To illustrate how structural variation in the "amide" portion of a related scaffold can impact biological activity, the following table shows data for 2-(1-adamantylthio)nicotinic acid derivatives and their vasorelaxant effects.
| Compound | R Group (at position 3) | Vasorelaxant Potency (ED₅₀) | Antioxidant Activity (% DPPH scavenging) |
| Acid | -COOH | 21.3 nM | 33.20% |
| Amide | -CONH₂ | >1000 nM | 0.57% |
| Nitrile | -CN | >1000 nM | 0.30% |
| Data derived from studies on thionicotinic acid derivatives, illustrating the impact of modifying the carboxylic acid group. |
As the table demonstrates, converting the carboxylic acid to an amide or nitrile in this specific series resulted in a significant loss of vasorelaxant potency, highlighting the sensitivity of biological activity to modifications at this position. This underscores the importance of empirical testing when exploring carboxamide derivatives of any new scaffold.
The exploration of pyranopyrimidinedione analogues represents a more advanced design strategy aimed at creating rigid, complex scaffolds to achieve higher potency and selectivity for specific receptor subtypes. This heterocyclic system can be viewed as a constrained version of a more flexible derivative, intended to lock the molecule into a bioactive conformation.
While specific examples of pyranopyrimidinedione analogues derived from this compound as nicotinic receptor agonists are not prominent in the published literature, the design rationale can be inferred. The development of agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs) often relies on creating structures that mimic the endogenous ligand, acetylcholine, but with greater stability and receptor subtype selectivity. Fusing a pyrimidine (B1678525) ring system to a pyran ring that is itself connected to the core nicotinic acid scaffold would generate a novel, rigid structure.
The potential advantages of such a strategy would be:
Conformational Rigidity: Reducing the number of rotatable bonds can decrease the entropic penalty upon binding to a receptor, potentially increasing affinity.
Novel Interaction Points: The additional rings and their heteroatoms (oxygens and nitrogens) would offer new hydrogen bond donor and acceptor sites.
Subtype Selectivity: The unique three-dimensional shape of a pyranopyrimidinedione scaffold might allow it to fit preferentially into the binding site of one nAChR subtype (e.g., α4β2 vs. α7) over others.
The inclusion of the difluoromethyl group would add its unique electronic and hydrogen-bonding properties to this rigid framework, representing a potential, albeit underexplored, avenue for the development of novel nicotinic receptor modulators.
In Vitro Biological Studies and Mechanistic Research on 2 Difluoromethyl 6 Methylnicotinic Acid and Its Analogues
In Vitro Screening Methodologies for Biological Activity
The initial assessment of the biological potential of nicotinic acid derivatives involves a variety of established in vitro screening methods. These assays are designed to measure cellular responses, enzyme activity, and receptor interactions, providing a foundational understanding of a compound's bioactivity.
Cell-Based Assays for Compound Activity Assessment (e.g., macrophage cells via MTT and Griess assays)
Cell-based assays are fundamental in determining the effect of a compound on cell viability and specific cellular functions, such as inflammatory responses. Macrophage cell lines, like the murine RAW 264.7, are frequently used models because of their central role in inflammation. nih.govplos.orgnih.gov
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. This method is crucial for ensuring that the observed biological effects of a compound are not simply due to cell death. For instance, studies on nicotinamide (B372718) derivatives have used cytotoxicity assays to confirm that their antifungal activity occurs at non-toxic concentrations to human cells. mdpi.com
The Griess assay is a common method for measuring nitric oxide (NO) concentration, an important signaling molecule and a key mediator in inflammation. nih.gov During inflammatory processes, activated macrophages express inducible nitric oxide synthase (iNOS), which produces large amounts of NO. plos.orgnih.gov The Griess assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. nih.gov By treating lipopolysaccharide (LPS)-stimulated macrophages with test compounds, researchers can determine if the compounds inhibit NO production, indicating anti-inflammatory potential. nih.gov Nicotinic acid and its derivatives have been shown to down-regulate iNOS and reduce oxidative stress in macrophages, effects that can be quantified using this assay. plos.org
Biochemical Assays for Enzyme Inhibition and Receptor Agonism/Antagonism (e.g., COX-2 inhibition, GPR109a activation)
Biochemical assays isolate specific molecular targets, such as enzymes or receptors, to study direct interactions with a compound.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is typically undetectable in most tissues but is rapidly induced during inflammation, where it catalyzes the production of prostaglandins. sigmaaldrich.com Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.comnih.gov Fluorometric or ELISA-based inhibitor screening assays are commercially available to measure a compound's ability to block COX-2 activity. sigmaaldrich.combpsbioscience.comcaymanchem.com These kits use recombinant human COX-2 to convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), and the inhibitor's potency is determined by measuring the reduction in product formation. bpsbioscience.comcaymanchem.com Studies have successfully synthesized novel nicotinate (B505614) derivatives that exhibit potent and selective COX-2 inhibitory activity, with some compounds showing efficacy comparable to the well-known COX-2 inhibitor, Celecoxib. nih.gov
Table 1: COX-2 Inhibition by Nicotinate Analogues This table presents the in vitro COX-2 inhibitory activity (IC₅₀) and selectivity index (SI) for selected nicotinate derivatives compared to reference drugs.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| 4c | 0.04 | 11.23 | 280.75 |
| 4f | 0.04 | 11.87 | 296.75 |
| Celecoxib | 0.04 | 6.15 | 153.75 |
| Diclofenac | 0.08 | 4.65 | 58.12 |
Data sourced from a study on nicotinate derivatives as potential anti-inflammatory agents. nih.gov
GPR109a Activation: GPR109a (G-protein coupled receptor 109A) has been identified as the primary receptor for nicotinic acid. nih.govnih.govnih.gov It is a G(i)-coupled receptor found on the surface of cells like adipocytes and macrophages. nih.govnih.gov Activation of GPR109a by an agonist like nicotinic acid inhibits adenylyl cyclase, leading to various downstream effects, including the inhibition of lipolysis in fat cells. nih.gov The interaction of nicotinic acid analogues with this receptor can be confirmed through binding assays using radiolabeled nicotinic acid in membranes from cells expressing the receptor, such as RAW 264.7 macrophages. nih.gov Receptor activation is further confirmed by measuring the stimulation of pertussis toxin-sensitive G proteins. nih.gov Understanding a compound's ability to activate GPR109a is crucial, as this interaction mediates both therapeutic effects and side effects like skin flushing. nih.govnih.gov
Elucidation of Molecular Mechanisms of Action
Beyond initial screening, research delves into the precise molecular pathways through which these compounds exert their effects. This involves identifying their direct molecular targets and mapping their influence on cellular signaling cascades.
Target Identification and Validation through In Vitro Binding Studies (e.g., molecular docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This in silico method is invaluable for visualizing how a ligand, such as a nicotinic acid derivative, fits into the active site of a target protein, like COX-2. nih.gov Studies on nicotinate derivatives have used molecular docking to rationalize their potent COX-2 inhibitory activity, showing that the compounds can form favorable interactions with key amino acid residues within the enzyme's active site, sometimes exceeding the binding affinity of reference drugs like Celecoxib. nih.gov Such studies help validate the enzyme as a direct target and guide the synthesis of new analogues with improved binding and activity. nih.govpensoft.net
Modulation of Cellular Pathways (e.g., inflammatory cytokines like TNF-α, IL-6, iNOS)
Chronic inflammation is associated with the overexpression of pro-inflammatory mediators. nih.gov A key mechanism of anti-inflammatory compounds is their ability to suppress these pathways. Nicotinic acid and its analogues have been shown to modulate the expression and secretion of several critical inflammatory cytokines. nih.govnih.gov
In vitro studies using LPS-stimulated macrophages have demonstrated that nicotinic acid can significantly decrease the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govnih.gov The expression of these cytokines, along with inducible nitric oxide synthase (iNOS), is often regulated by the transcription factor NF-κB. nih.govnih.gov Research has shown that some active compounds inhibit the translocation of the NF-κB subunit p65 to the nucleus, thereby preventing the transcription of these pro-inflammatory genes. nih.gov This demonstrates that the anti-inflammatory effects of nicotinic acid derivatives are mediated by their direct intervention in core cellular inflammatory signaling pathways. nih.govnih.gov
Table 2: Inhibition of Pro-inflammatory Cytokines by Bioactive Compounds This table shows the half-maximal inhibitory concentration (IC₅₀) of selected compounds against the production of IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 cells.
| Compound | IL-1β IC₅₀ (µM) | IL-6 IC₅₀ (µM) | TNF-α IC₅₀ (µM) |
|---|---|---|---|
| Tyrosol | 0.91 | 2.67 | 4.60 |
| Indole 3-carboxylic acid | 4.38 | >10 | >10 |
| 3,5-di-tert-butyl-4-hydroxy-phenyl propionic acid | 2.81 | 3.51 | 6.31 |
Data sourced from a study on natural pro-inflammatory cytokine inhibitors. nih.gov
Investigation of Antimicrobial and Antifungal Potentials at the Molecular Level (e.g., Fungicidal Properties)
In addition to their anti-inflammatory properties, nicotinic acid and its derivatives have been investigated for their potential as antimicrobial agents. medcraveonline.com This is particularly relevant in agriculture for crop protection and in medicine for combating drug-resistant pathogens. nih.govmdpi.com
In vitro studies have demonstrated that nicotinamide derivatives possess significant fungicidal activity against a range of pathogenic fungi, including plant pathogens like Rhizoctonia solani and human pathogens like Candida albicans. mdpi.comresearchgate.net The antifungal activity is often assessed using mycelial growth inhibition assays, where the half-maximal effective concentration (EC₅₀) is determined. nih.gov Structure-activity relationship (SAR) studies have revealed that specific chemical modifications to the nicotinamide scaffold are critical for potent antifungal effects. mdpi.com For example, one study found that a nicotinamide derivative, compound 16g , was highly active against C. albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.com Further investigation showed that this compound's mechanism involves the disruption of the fungal cell wall. mdpi.com
Table 3: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Analogues This table displays the in vitro fungicidal activity (EC₅₀) of selected nicotinamide derivatives against Cucumber Downy Mildew (CDM) compared to commercial fungicides.
| Compound | EC₅₀ against CDM (mg/L) |
|---|---|
| 4a | 4.69 |
| 4f | 1.96 |
| Diflumetorim (Commercial Fungicide) | 21.44 |
| Flumorph (Commercial Fungicide) | 7.55 |
Data sourced from a study on the fungicidal activity of nicotinamide derivatives. nih.gov
Emerging Research Applications of 2 Difluoromethyl 6 Methylnicotinic Acid in Chemical Sciences
Utilization as a Versatile Building Block in Organic Synthesis
2-(Difluoromethyl)-6-methylnicotinic acid is increasingly recognized as a valuable building block in organic synthesis. Its classification as a heterocyclic and fluorinated organic building block underscores its utility in the construction of more complex molecular architectures. researchgate.neteurjchem.com Organic building blocks are fundamental components in the modular, bottom-up assembly of diverse chemical structures, playing a crucial role in medicinal chemistry, materials science, and organic chemistry. uotechnology.edu.iqsemanticscholar.org
The structure of this compound offers multiple points for chemical modification. The carboxylic acid group can readily undergo typical reactions such as esterification and amidation, allowing for its incorporation into larger molecules. usda.gov Furthermore, the pyridine (B92270) ring itself can be subject to various organic transformations. The presence of the difluoromethyl group, a bioisostere of hydroxyl, thiol, or amine groups, can significantly influence the physicochemical properties of the resulting molecules. nih.govillinois.edu This includes modulating lipophilicity, metabolic stability, and target-binding affinity, which are critical parameters in the design of new bioactive compounds. nih.govresearchgate.net The synthesis of derivatives, such as those involving the modification of the nicotinic acid core, highlights the compound's potential in creating diverse chemical libraries for screening and development. google.com
Development of Chemical Probes and Diagnostic Tools (e.g., Fluorescent Probes)
While direct studies employing this compound for chemical probe development are not extensively documented, the structural motifs present in the molecule suggest its potential in this area. Chemical probes are essential tools for visualizing and studying biological processes. mdpi.com Fluorescent probes, in particular, are powerful instruments for real-time imaging of biological events at the cellular and subcellular levels. illinois.edumdpi.com
The design of fluorescent probes often involves the strategic incorporation of fluorophores and recognition moieties. mdpi.com Nicotinic acid and its derivatives have been used as scaffolds in the development of fluorescent probes for various biological targets, including nicotinic acetylcholine (B1216132) receptors. semanticscholar.orgnih.gov The introduction of fluorine atoms or fluorinated groups like the difluoromethyl group can significantly impact the photophysical properties of a molecule, potentially enhancing fluorescence quantum yield and stability. researchgate.net The difluoromethyl group, with its unique electronic properties, can serve as a hydrogen bond donor, which could enhance the binding affinity and specificity of a probe to its target. nih.govillinois.edu The development of fluorescent probes from related nicotinic acid structures for imaging receptors demonstrates the feasibility of this approach. nih.gov
Table 1: Potential Contributions of Structural Moieties to Chemical Probe Development
| Structural Feature | Potential Role in Chemical Probes |
| Nicotinic Acid Core | Scaffold for attaching fluorophores and targeting moieties. |
| Difluoromethyl Group | Can enhance binding affinity, metabolic stability, and photophysical properties. |
| Carboxylic Acid Group | Provides a reactive handle for conjugation to other molecules. |
| Methyl Group | Can influence steric interactions and binding specificity. |
Applications in Agrochemical Research
The pyridine ring is a key structural feature in numerous herbicides and pesticides. usda.govmdpi.com Nicotinic acid derivatives, in particular, have been extensively explored in the design of new agrochemicals. usda.govresearchgate.net Research has shown that modifications to the nicotinic acid scaffold can lead to compounds with potent herbicidal activity. usda.gov
Table 2: Examples of Structurally Related Compounds in Agrochemical Research
| Compound Class | Application | Research Finding |
| Fluorinated N-phenylalkanesulfonamides | Herbicides | Demonstrated herbicidal activity with structure-activity relationships studied. nih.gov |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Herbicides | Showed potent post-emergence herbicidal activity. mdpi.com |
| N-(Arylmethoxy)-2-chloronicotinamides | Herbicides | Exhibited excellent herbicidal activity against various weeds. usda.gov |
| Difluoromethyl derivatives | Fungicides | Showed strong inhibition against various fungal pathogens. uotechnology.edu.iq |
Corrosion Inhibition Studies and Material Science Contributions
Pyridine and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.neteurjchem.comuotechnology.edu.iq Their mechanism of action typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.netnih.gov The effectiveness of these inhibitors is often linked to the presence of heteroatoms (like nitrogen in the pyridine ring) and π-electrons, which can interact with the d-orbitals of the metal. uotechnology.edu.iqnih.gov
The functional groups on the pyridine ring play a crucial role in the efficiency of corrosion inhibition. The carboxylic acid group in this compound can participate in the adsorption process. researchgate.net Furthermore, computational studies on related pyridine derivatives have shown that substituents can significantly influence the electronic properties and, consequently, the corrosion inhibition potential of the molecule. eurjchem.com The presence of both an electron-donating methyl group and an electron-withdrawing difluoromethyl group in this compound presents a unique electronic profile that could lead to strong adsorption and effective corrosion inhibition. While experimental data on this specific compound is lacking, the established principles of corrosion inhibition by pyridine derivatives suggest its potential utility in materials science for protecting metals from degradation. researchgate.neteurjchem.com
Table 3: Factors Influencing Corrosion Inhibition by Pyridine Derivatives
| Factor | Influence on Corrosion Inhibition |
| Pyridine Ring | Adsorbs onto the metal surface via the nitrogen heteroatom and π-electrons. eurjchem.comresearchgate.net |
| Substituents | Modify the electron density of the pyridine ring, affecting adsorption strength. researchgate.neteurjchem.com |
| Carboxylic Acid Group | Can act as an additional anchoring point to the metal surface. researchgate.net |
| Molecular Structure | The overall geometry and electronic distribution determine the effectiveness of the protective layer. eurjchem.comuotechnology.edu.iq |
Future Directions and Unexplored Research Avenues for 2 Difluoromethyl 6 Methylnicotinic Acid
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of fluorinated pyridine (B92270) derivatives is a field of active research. tandfonline.com Future efforts for producing 2-(Difluoromethyl)-6-methylnicotinic acid could focus on developing more efficient and environmentally benign synthetic methodologies, moving beyond traditional multi-step procedures that may have low atom economy and generate significant waste.
Recent advances in late-stage functionalization offer a promising avenue. rsc.org These methods allow for the introduction of the difluoromethyl group at a later step in the synthesis, which is particularly advantageous for creating analogs for structure-activity relationship (SAR) studies. One potential approach could involve the direct C-H difluoromethylation of a pre-functionalized 6-methylnicotinic acid derivative.
Furthermore, the principles of green chemistry could be applied to optimize the synthesis. This includes the use of less hazardous reagents, renewable solvents, and catalytic methods to improve efficiency and reduce environmental impact. researchgate.net Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction times and improve yields for the synthesis of pyridine derivatives and could be a valuable tool.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Late-Stage C-H Difluoromethylation | High efficiency for analog synthesis, reduced step count. | Regioselectivity, availability of suitable difluoromethylating agents. |
| Flow Chemistry | Enhanced safety and control, potential for scalability. | Initial setup costs, optimization of reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability, potential for localized overheating. |
Advanced Computational Simulations for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules, thereby accelerating the drug discovery process. For this compound, in silico methods can provide valuable insights and guide the synthesis of new analogs with improved characteristics.
Density Functional Theory (DFT) calculations could be employed to understand the electronic properties, conformation, and reactivity of the molecule. This information is crucial for predicting its behavior in biological systems. Molecular docking studies could then be used to predict the binding affinity and mode of interaction of this compound with various protein targets. Given the structural similarity to other nicotinic acid derivatives, potential targets could include a range of enzymes and receptors. bohrium.comnih.gov
Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties are also essential. These models can forecast the pharmacokinetic profile of the compound, helping to identify potential liabilities early in the discovery process.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Understanding of molecular stability and reaction mechanisms. |
| Molecular Docking | Prediction of binding to protein targets. | Identification of potential biological targets and binding modes. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and binding stability. | Insight into the dynamic behavior of the ligand-protein complex. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of potential development issues. |
Broadening the Scope of In Vitro Biological Targets
The pyridine nucleus is a common scaffold in a multitude of clinically approved drugs, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgnih.gov A key future direction for this compound is the systematic exploration of its potential biological targets beyond those traditionally associated with nicotinic acid.
An initial step would be to screen the compound against a diverse panel of enzymes and receptors. Given the presence of the difluoromethyl group, which can modulate target interactions, there is potential for novel activities. researchgate.net For instance, kinases, proteases, and metabolic enzymes are classes of proteins that are frequently targeted by pyridine-containing molecules.
Furthermore, investigating its activity against emerging therapeutic targets would be a valuable endeavor. This could include proteins involved in cancer cell signaling, inflammatory pathways, or the life cycles of infectious pathogens. The structural alerts within the molecule, such as the substituted pyridine ring, can guide the selection of these exploratory targets.
Integration with High-Throughput Screening and Automation in Chemical Biology
To efficiently explore the biological potential of this compound and its derivatives, the integration of high-throughput screening (HTS) and laboratory automation is essential. These technologies allow for the rapid testing of thousands of compounds against multiple biological targets.
An HTS campaign could be designed to screen a library of analogs of this compound. This would involve developing robust and miniaturized assays for the identified potential targets. The data generated from HTS can rapidly identify "hit" compounds with desired biological activity, which can then be further optimized.
Automated synthesis platforms can be coupled with HTS to accelerate the design-make-test-analyze cycle. This would enable the rapid generation of new analogs based on the results of previous screening rounds, facilitating a more efficient exploration of the chemical space around the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Difluoromethyl)-6-methylnicotinic acid, and what key reaction parameters influence yield?
- Answer : Synthesis typically involves multi-step halogenation and nucleophilic substitution. For example, halogenation of the pyridine ring followed by difluoromethylation via reagents like ClCFH or BrCFH under controlled conditions. Key parameters include temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd catalysts for cross-coupling steps). Post-reaction purification via recrystallization or column chromatography is critical for yield optimization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and fluorination patterns.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typically required for biological studies).
- Infrared Spectroscopy (IR) : Identifies carboxylic acid and fluorinated functional groups .
Q. How do fluorinated substituents influence the compound’s reactivity in downstream derivatization?
- Answer : The difluoromethyl group enhances electron-withdrawing effects, increasing electrophilicity at the pyridine C-2 position. This facilitates nucleophilic substitution (e.g., amidation or esterification) but may reduce stability under strongly acidic/basic conditions. Fluorine’s steric and electronic effects also modulate regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve scalability while maintaining regioselectivity?
- Answer :
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can model non-linear relationships between parameters .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates to guide regioselective pathways. ICReDD’s reaction path search methods combine quantum calculations with experimental feedback loops for rapid optimization .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Answer :
- Assay Standardization : Validate protocols (e.g., enzyme inhibition assays) using positive controls and replicate experiments.
- Purity Verification : Re-analyze compounds via HPLC and MS to rule out degradation products.
- Structural Analog Comparison : Compare activity against analogs (e.g., 6-phenyl vs. 6-methyl derivatives) to isolate substituent effects. For instance, phenyl groups may enhance lipophilicity but reduce solubility .
Q. How do fluorinated analogs of nicotinic acid interact with biological targets, and what mechanistic insights can be derived?
- Answer : Fluorinated groups alter binding kinetics by modulating hydrogen-bonding and hydrophobic interactions. For example:
- Enzyme Targets : Competitive inhibition of NAD-dependent enzymes (e.g., dehydrogenases) due to structural mimicry of nicotinamide.
- Receptor Binding : Fluorine’s electronegativity enhances affinity for acetylcholine receptors in neurological studies.
- Metabolic Stability : Difluoromethyl groups reduce oxidative metabolism, prolonging half-life in vivo .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data may arise from differences in assay pH, ionic strength, or cell line variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Synthetic Challenges : Difluoromethyl group introduction may require anhydrous conditions to avoid hydrolysis. Monitor via <sup>19</sup>F NMR for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
